molecular formula C21H17N3OS B3479903 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{[1,1'-BIPHENYL]-2-YL}ACETAMIDE

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{[1,1'-BIPHENYL]-2-YL}ACETAMIDE

Cat. No.: B3479903
M. Wt: 359.4 g/mol
InChI Key: USOHYMRQOZMOMU-UHFFFAOYSA-N
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Description

2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-{[1,1'-biphenyl]-2-yl}acetamide is a benzimidazole-thioacetamide hybrid compound characterized by a benzimidazole core linked via a thioether bridge to an acetamide group. The acetamide nitrogen is substituted with a 2-biphenyl moiety, distinguishing it from simpler benzimidazole derivatives. The compound’s synthesis likely follows established routes for benzimidazole-thioacetamides, involving condensation of benzimidazole-thiols with chloroacetamide intermediates, followed by recrystallization (e.g., ethanol) for purification .

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c25-20(14-26-21-23-18-12-6-7-13-19(18)24-21)22-17-11-5-4-10-16(17)15-8-2-1-3-9-15/h1-13H,14H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOHYMRQOZMOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CSC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{[1,1’-BIPHENYL]-2-YL}ACETAMIDE typically involves multiple steps. One common method starts with the preparation of the benzodiazole ring, followed by the introduction of the sulfanyl group. The final step involves the coupling of the biphenyl group to the benzodiazole ring through an acetamide linkage. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{[1,1’-BIPHENYL]-2-YL}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that benzodiazole derivatives exhibit significant antimicrobial properties. The incorporation of the sulfanyl group in this compound enhances its interaction with microbial targets, potentially leading to effective treatments against bacterial and fungal infections. Studies have shown that similar compounds can inhibit the growth of various pathogens, suggesting that this compound may possess similar activity .

Anticancer Properties

Benzodiazole derivatives are also being investigated for their anticancer properties. The ability of this compound to interact with DNA and inhibit cell proliferation has been noted in preliminary studies. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines, making them promising candidates for further development as anticancer agents .

Enzyme Inhibition

The compound's structure allows it to act as an inhibitor of specific enzymes involved in disease pathways. For example, studies have suggested that benzodiazole derivatives can inhibit the activity of certain kinases, which play critical roles in cancer progression and other diseases. This mechanism of action could pave the way for developing targeted therapies .

Supramolecular Chemistry

The unique structural features of this compound enable it to participate in supramolecular interactions. Its ability to form hydrogen bonds and π-π stacking interactions can be leveraged in the design of new materials with tailored properties. Research has demonstrated that similar compounds can be used to create organized molecular assemblies that have applications in nanotechnology and materials science .

Photophysical Properties

The incorporation of aromatic systems like biphenyl can enhance the photophysical properties of the compound, making it suitable for applications in organic electronics and photonics. The potential for light absorption and emission opens avenues for its use in OLEDs (Organic Light Emitting Diodes) and solar cells .

Biological Probes

Due to its unique chemical structure, this compound can serve as a biological probe for studying cellular mechanisms. Its ability to selectively bind to specific biomolecules allows researchers to track biological processes in real-time, providing insights into cellular behavior under various conditions .

Synthesis of Novel Compounds

The compound can act as a precursor or building block for synthesizing novel derivatives with enhanced or modified properties. Researchers can modify the functional groups attached to the benzodiazole or biphenyl units to create libraries of compounds for screening against various biological targets .

Mechanism of Action

The mechanism of action of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{[1,1’-BIPHENYL]-2-YL}ACETAMIDE involves its interaction with specific molecular targets. The benzodiazole ring can interact with various enzymes and receptors, modulating their activity. The biphenyl group can enhance the compound’s binding affinity and specificity. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Benzimidazole-Thioacetamides with Varied N-Substituents

  • Compound W1 (3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide): Structure: Features a benzimidazole-thioacetamido backbone with a 2,4-dinitrophenyl substituent on the acetamide nitrogen. Activity: Demonstrates antimicrobial and anticancer properties, attributed to the electron-withdrawing nitro groups enhancing reactivity and target binding . Synthesis: Recrystallized in ethanol, with spectral confirmation via IR, NMR, and mass spectrometry .
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide: Structure: Lacks the benzimidazole core but shares an acetamide group with a bulky N-substituent (hydroxy-dimethylethyl).

Benzothiazole and Triazole Analogues

  • Benzothiazole Derivatives (e.g., 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide): Structure: Replaces benzimidazole with benzothiazole and incorporates azole substituents (triazole, imidazole). Synthesis: Reacts chloroacetyl chloride with benzothiazole intermediates, followed by azole substitution in DMF .
  • Triazole-Benzothiazole Hybrid (N-(2-methylphenyl)-2-{[1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl}acetamide): Structure: Combines triazole and benzothiazole cores, linked via a thioacetamide bridge.

Oxadiazole and Indole-Containing Analogues

  • N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides :
    • Structure : Oxadiazole-thioacetamides with indole substituents.
    • Activity : Indole’s aromaticity and hydrogen-bonding capacity may improve interaction with biological targets, such as enzymes or receptors .
    • Synthesis : Synthesized via cyclization of thiosemicarbazides, confirmed by NMR and mass spectrometry .

Comparative Analysis of Structural Features and Bioactivity

Table 1: Key Structural and Functional Differences

Compound Class Core Structure N-Substituent Notable Functional Groups Reported Activity Reference
Target Compound Benzimidazole 2-Biphenyl Thioether, acetamide Not specified -
W1 Benzimidazole 2,4-Dinitrophenyl Nitro groups Antimicrobial, Anticancer
Benzothiazole-Triazole Benzothiazole 6-Alkoxybenzothiazole Triazole, thioether Antimicrobial
Oxadiazole-Indole Oxadiazole Indol-3-ylmethyl Thioether, indole Enzyme inhibition
Triazole-Benzothiazole Fused triazole-benzothiazole 2-Methylphenyl Thioether, fused heterocycle Undisclosed (structural focus)

Key Observations:

Heterocyclic Core :

  • Benzimidazole derivatives (target compound, W1) are associated with DNA intercalation or kinase inhibition due to planar aromatic systems .
  • Benzothiazoles and triazoles may target microbial enzymes or apoptosis pathways, leveraging their electron-deficient cores .

Electron-withdrawing groups (e.g., nitro in W1) increase electrophilicity, favoring covalent interactions with biological targets .

Synthetic Flexibility :

  • Thioacetamide bridges allow modular substitution, enabling rapid diversification for structure-activity relationship (SAR) studies .

Biological Activity

The compound 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-{[1,1'-biphenyl]-2-yl}acetamide is a synthetic derivative of benzimidazole and biphenyl, which has garnered attention for its potential biological activities. This article explores its structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H15N5O2SC_{16}H_{15}N_{5}O_{2}S, with a molecular weight of approximately 341.39 Da. The compound features a benzodiazole ring linked to a biphenyl moiety through a sulfanyl group, which is hypothesized to contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₅N₅O₂S
Molecular Weight341.39 Da
LogP-0.17
Polar Surface Area (Ų)104
Hydrogen Bond Acceptors3
Hydrogen Bond Donors2

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit promising anticancer activities. For instance, research highlights that certain derivatives can inhibit the activity of histone-lysine N-methyltransferase EZH2, which is implicated in cancer progression. Inhibition of EZH2 has been shown to enhance the response of cancer cells to interferon treatment, leading to increased apoptosis in prostate cancer models .

Enzyme Inhibition

A computational study identified this compound as a potential elastase inhibitor. The preliminary biochemical assays demonstrated that while some related compounds did not show significant inhibition, this specific compound exhibited an IC50 value of 60.4 ± 1.98 µM , suggesting it could be further explored for therapeutic applications targeting elastase-related diseases .

Study on Anticancer Activity

In a study focusing on prostate cancer cell lines (DU145 and LNCaP), the compound was tested in combination with interferon treatment. Results showed that it significantly enhanced cell death compared to controls when combined with other epigenetic inhibitors .

Elastase Inhibition Study

Another investigation into the elastase inhibitory potential revealed that while many compounds failed to meet the inhibition threshold, this compound's performance indicated its potential as a lead for developing new elastase inhibitors .

Q & A

Q. What are the key considerations for optimizing the synthetic route of 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-{[1,1'-biphenyl]-2-yl}acetamide?

  • Methodological Answer: The synthesis typically involves multi-step reactions, including the formation of the benzodiazole core, sulfanyl linkage, and amide coupling. Key factors include:
  • Reaction Solvents: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalysts: Use of coupling agents like EDCI/HOBt for amide bond formation to minimize side reactions .
  • Monitoring: Thin-layer chromatography (TLC) with mobile phases such as chloroform:methanol (7:3) to track reaction progress .
  • Purification: Recrystallization from methanol or ethanol improves purity (>95% by HPLC) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer:
  • NMR Spectroscopy: 1H/13C NMR confirms the benzodiazole ring (δ 7.2–8.5 ppm for aromatic protons) and amide bond (δ 2.1–2.3 ppm for methylene groups) .
  • Mass Spectrometry (MS): High-resolution ESI-MS identifies the molecular ion peak (m/z 425.12 [M+H]+) and fragmentation patterns .
  • FT-IR: Peaks at ~1650 cm⁻¹ (amide C=O stretch) and 2550 cm⁻¹ (S-H stretch) validate functional groups .

Q. How can researchers design preliminary biological activity assays for this compound?

  • Methodological Answer:
  • Target Selection: Prioritize targets based on structural analogs (e.g., benzodiazole-containing kinase inhibitors) .
  • In Vitro Models: Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) or cell viability assays (e.g., MTT on cancer cell lines) .
  • Concentration Range: Test doses from 1–100 µM to establish IC50 values .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the reaction intermediates of this compound?

  • Methodological Answer:
  • Intermediate Isolation: Use flash chromatography to isolate intermediates (e.g., benzodiazole-thiol precursor) .
  • Kinetic Studies: Monitor reaction rates via HPLC to identify rate-limiting steps (e.g., amide bond formation) .
  • Computational Modeling: DFT calculations predict transition states and optimize reaction pathways .

Q. How can structure-activity relationship (SAR) studies be conducted to improve bioactivity?

  • Methodological Answer:
  • Structural Modifications: Introduce substituents at the benzodiazole N1 position or biphenyl ortho site to enhance target binding .
  • Bioisosteric Replacement: Replace the sulfanyl group with selenyl or ether linkages to assess potency changes .
  • Data Correlation: Use regression models to link logP values (e.g., calculated via ChemAxon) with cytotoxicity .

Q. What strategies resolve contradictions in reported biological data for structurally similar compounds?

  • Methodological Answer:
  • Meta-Analysis: Compare datasets across studies (e.g., IC50 variability in kinase assays) to identify protocol discrepancies .
  • Orthogonal Assays: Validate results using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Control Standardization: Use reference compounds (e.g., staurosporine for kinase inhibition) to normalize data .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer:
  • Molecular Docking: Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase) .
  • MD Simulations: GROMACS-based simulations assess binding stability over 100 ns trajectories .
  • Pharmacophore Mapping: Identify critical interaction points (e.g., hydrogen bonds with hinge regions) .

Q. What experimental conditions influence the compound’s stability during storage?

  • Methodological Answer:
  • Degradation Studies: Accelerated stability testing under varying pH (3–9), temperature (4–40°C), and light exposure .
  • Analytical Monitoring: UPLC-PDA detects degradation products (e.g., hydrolyzed acetamide) .
  • Formulation: Lyophilization with cryoprotectants (e.g., trehalose) enhances long-term stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{[1,1'-BIPHENYL]-2-YL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{[1,1'-BIPHENYL]-2-YL}ACETAMIDE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.